molecular formula C23H18BrFN2OS2 B15080410 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15080410
M. Wt: 501.4 g/mol
InChI Key: YGWZTZZRYQPYHI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorobenzylsulfanyl group, and a tetrahydrobenzothienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the benzothienopyrimidine core. This can be achieved through a series of condensation reactions under controlled conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a bromine source reacts with the benzothienopyrimidine intermediate.

    Attachment of the Fluorobenzylsulfanyl Group: The final step involves the nucleophilic substitution reaction to attach the fluorobenzylsulfanyl group to the core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the bromophenyl and fluorobenzylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology and Medicine

In the field of biology and medicine, 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl and fluorobenzylsulfanyl groups may play a crucial role in binding to these targets, modulating their activity. The tetrahydrobenzothienopyrimidinone core provides a stable framework for these interactions, potentially leading to biological effects such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-methylphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the bromophenyl group. This group can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Properties

Molecular Formula

C23H18BrFN2OS2

Molecular Weight

501.4 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H18BrFN2OS2/c24-15-7-11-17(12-8-15)27-22(28)20-18-3-1-2-4-19(18)30-21(20)26-23(27)29-13-14-5-9-16(25)10-6-14/h5-12H,1-4,13H2

InChI Key

YGWZTZZRYQPYHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC=C(C=C5)F

Origin of Product

United States

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